molecular formula C12H14N4O B2864050 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine CAS No. 1004524-64-4

2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine

Cat. No.: B2864050
CAS No.: 1004524-64-4
M. Wt: 230.271
InChI Key: ZDQQJAOFCGIVMZ-UHFFFAOYSA-N
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Description

2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine is an organic compound with the molecular formula C12H14N4O. It is known for its applications in various scientific fields due to its unique chemical structure and properties .

Mechanism of Action

Target of Action

It is suggested that it can be used as a protein tag for tagging your protein of interest (poi) .

Mode of Action

It is mentioned that it can be used as a protein tag , which suggests that it may bind to proteins of interest and enable their detection or manipulation.

Biochemical Pathways

Given its potential use as a protein tag , it may be involved in pathways related to protein synthesis, modification, or degradation, depending on the proteins it is used to tag.

Result of Action

As a potential protein tag , its effects would likely depend on the specific proteins it is used to tag and the experimental context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine typically involves the reaction of 4-(aminomethyl)benzyl alcohol with pyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding aldehyde or carboxylic acid, while reduction may produce an amine or alcohol .

Scientific Research Applications

2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein labeling.

    Medicine: Investigated for potential therapeutic uses due to its biological activity.

    Industry: Utilized in the production of various chemical products

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine
  • 4-(Aminomethyl)benzyl alcohol
  • Pyrimidin-4-amine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[[4-(aminomethyl)phenyl]methoxy]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-7-9-1-3-10(4-2-9)8-17-12-15-6-5-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQQJAOFCGIVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)COC2=NC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

150 mg (0.46 mmol) of N-(4-((4-Aminopyrimidin-2-yloxy)methyl)benzyl)-2,2,2-trifluoroacetamide (1) is dissolved in 2 mL methanol and treated with 5 mL methylamine (33% in ethanol). The reaction mixture is stirred at room temperature over night and all volatiles are removed in vacuo. The product is used without further purification in the next step. ESI-MS m/z 231 [M+H]+.
Name
N-(4-((4-Aminopyrimidin-2-yloxy)methyl)benzyl)-2,2,2-trifluoroacetamide
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1ccnc(OCc2ccc(CNC(=O)C(F)(F)F)cc2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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